molecular formula C9H20ClN3O2 B588257 Ethyl-L-NIO (hydrochloride)

Ethyl-L-NIO (hydrochloride)

Cat. No.: B588257
M. Wt: 237.73 g/mol
InChI Key: DWNWLIPSWIUXRG-FJXQXJEOSA-N
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Mechanism of Action

Target of Action

Ethyl-L-NIO (hydrochloride) primarily targets Nitric Oxide Synthases (NOS), specifically nNOS (neuronal NOS), eNOS (endothelial NOS), and iNOS (inducible NOS) . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

Ethyl-L-NIO (hydrochloride) acts as a modestly selective NOS inhibitor . It inhibits nNOS, eNOS, and iNOS with Ki values of 5.3, 18, and 12 µM, respectively .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action, efficacy, and stability of Ethyl-L-NIO (hydrochloride) can be influenced by various environmental factors. For instance, its inhibitory action on nNOS is affected by the presence of NADPH and O2

Safety and Hazards

Personal precautions include wearing respiratory protection and avoiding dust formation . It is also recommended to avoid breathing vapors, mist, or gas . Environmental precautions include not letting the product enter drains and preventing further leakage or spillage if safe to do so .

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl-L-NIO (hydrochloride) primarily undergoes substitution reactions due to the presence of the iminobutyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Ethyl-L-NIO (hydrochloride) is similar to other NOS inhibitors, such as vinyl-L-NIO and L-NIL (hydrochloride). it has unique properties that distinguish it from these compounds:

List of Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h7H,2-6,10H2,1H3,(H2,11,12)(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNWLIPSWIUXRG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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